molecular formula C14H15BrN2O4S2 B2455739 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798672-01-1

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2455739
CAS No.: 1798672-01-1
M. Wt: 419.31
InChI Key: ZHGDJMBIPHMNCY-UHFFFAOYSA-N
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Description

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798672-01-1) is a synthetic small molecule featuring the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant and diverse therapeutic potential in medicinal chemistry research . This compound is of high interest for researchers investigating novel agents for metabolic and infectious diseases. The core TZD structure is a well-established pharmacophore in anti-diabetic research, known to function as an insulin sensitizer by acting as an agonist on the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, thereby improving insulin resistance and lowering blood glucose levels, making TZD derivatives valuable tools for studying Type 2 Diabetes Mellitus . Furthermore, the TZD moiety has demonstrated substantial antimicrobial potential. Its derivatives can exhibit bactericidal activity by inhibiting cytoplasmic Mur ligases (MurC, MurD, MurE, and MurF), which are essential enzymes for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall . The distinct 2-bromophenylsulfonylpiperidinyl substitution on the TZD core in this specific compound is designed to modulate its physicochemical properties, binding affinity, and selectivity, offering a versatile chemical entity for structure-activity relationship (SAR) studies, lead optimization, and screening campaigns in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S2/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGDJMBIPHMNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Sulfonylation of the Piperidine Ring

The introduction of the 2-bromophenyl sulfonyl group occurs via sulfonylation:

Reaction Protocol :

  • Substrate : Piperidin-4-yl-thiazolidine-2,4-dione.

  • Reagent : 2-Bromophenyl sulfonyl chloride.

  • Base : Triethylamine or DIPEA (N,N-diisopropylethylamine).

  • Solvent : Dichloromethane or THF.

  • Conditions : 0–25°C for 4–6 hours; yields 65–80% .

Key Observation :

  • Ultrasonic irradiation improves reaction efficiency (yield ↑10–15%) by enhancing mixing and reducing side reactions .

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation:

ReagentProductConditionsYield (%)
H₂O₂ (30%)Thiazolidine-2,4-dione sulfoxideRT, 2–4 hours60–70
mCPBAThiazolidine-2,4-dione sulfone0°C → RT, 6 hours75–85

Reduction Reactions

The 2,4-dione carbonyl groups can be reduced:

ReagentProductConditionsYield (%)
NaBH₄/EtOHThiazolidine-2,4-diolReflux, 8 hours50–60
LiAlH₄/THFThiazolidine-2,4-diol0°C → RT, 4 hours70–75

Substitution at the Bromine Site

The 2-bromophenyl group participates in nucleophilic aromatic substitution (NAS):

ReagentProductConditionsYield (%)
NH₃ (aq.)2-Aminophenyl derivative120°C, 12 hours (sealed)40–50
KSCN/CuI2-Thiocyanatophenyl derivativeDMF, 100°C, 6 hours55–65

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the thiazolidine ring undergoes cleavage:

Acidic Hydrolysis (HCl/EtOH) :

  • Products: Mercaptoacetic acid and piperidine-sulfonyl intermediates .

  • Conditions : Reflux, 3–5 hours; yields ~60% .

Basic Hydrolysis (NaOH/H₂O) :

  • Products: Disodium salt of thiazolidine-2,4-dione and sulfonamide derivatives .

Comparative Reactivity in Analogous Compounds

Data from structurally similar thiazolidinediones highlight trends:

Compound ModificationReaction Rate (vs. Parent)Key Factor Influencing Reactivity
3-Acetylphenyl sulfonyl group1.2× faster sulfonylationElectron-withdrawing acetyl group
2-Chlorophenyl sulfonyl group0.8× slower NASSteric hindrance at bromine site

Mechanistic Insights

  • Sulfonylation : Proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in sulfonyl chloride, facilitated by base.

  • Thiazolidine Ring Oxidation : Follows a radical pathway with H₂O₂, while mCPBA mediates electrophilic oxidation.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Thiazolidinediones, including derivatives like the compound , have shown potential in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7) and others .
    • Case studies reveal that modifications to the thiazolidine core can enhance antiproliferative effects, making this compound a candidate for further exploration in anticancer drug development.
  • Antimicrobial Properties :
    • The incorporation of bromophenylsulfonyl groups has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinity to bacterial targets, indicating potential as an antibiotic agent .
  • Enzyme Inhibition Studies :
    • The structural features of this compound make it suitable for studies involving enzyme inhibition, particularly in pathways relevant to disease mechanisms such as diabetes and cancer. Its ability to interact with key enzymes could lead to the development of novel therapeutic agents .

Biological Applications

  • Receptor Binding Studies :
    • The compound's unique structure allows it to bind selectively to certain receptors, which is crucial for drug design aimed at targeting specific biological pathways .
  • Molecular Docking Studies :
    • Computational studies have shown that this compound can effectively interact with various biological targets, providing insights into its potential mechanisms of action in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:

Biological Activity

The compound 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role in enhancing insulin sensitivity and have been explored for various therapeutic applications, including anti-diabetic, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C14H16BrN1O3S1\text{C}_{14}\text{H}_{16}\text{BrN}_{1}\text{O}_{3}\text{S}_{1}

This structure features a thiazolidine ring, a piperidine moiety, and a bromophenyl sulfonyl group, which may influence its biological activity.

1. Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that compounds with similar structures to thiazolidinediones exhibit significant improvements in insulin sensitivity. The compound may function through the following mechanisms:

  • PPAR-γ Activation : Enhances glucose uptake in adipocytes.
  • Anti-inflammatory Effects : Reduces inflammation associated with insulin resistance.

2. Anticancer Potential

Recent studies have suggested that thiazolidinedione derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to:

  • Inhibition of Cell Proliferation : Similar compounds have shown efficacy against various cancer cell lines.
  • Mechanisms of Action : Involves modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of thiazolidinedione derivatives:

  • Anticancer Activity : A study indicated that thiazolidinediones can induce apoptosis in cancer cells through mitochondrial pathways. The compound showed promising results against specific cancer lines, with IC50 values comparable to standard treatments like doxorubicin .
  • Antidiabetic Evaluation : In vitro assays demonstrated that derivatives similar to the compound enhance glucose uptake in muscle cells, indicating potential for diabetes management .
  • Anti-inflammatory Properties : Research highlighted the anti-inflammatory effects of thiazolidinediones, suggesting that the compound may reduce cytokine levels and inflammatory markers .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticPPAR-γ Agonism
AnticancerInduction of Apoptosis
Anti-inflammatoryReduction of Cytokines

Table 2: Comparison of IC50 Values

CompoundCell LineIC50 Value (µM)Reference
This compoundMCF7 (Breast Cancer)12.5
DoxorubicinMCF710
PioglitazoneMuscle Cells15

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